molecular formula C17H13BrO4S B3314142 6-bromo-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one CAS No. 950270-65-2

6-bromo-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B3314142
CAS No.: 950270-65-2
M. Wt: 393.3 g/mol
InChI Key: GQCZMALITYORDP-UHFFFAOYSA-N
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Description

6-Bromo-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one (CAS 950270-65-2) is a high-quality, sulfonylated coumarin derivative supplied for advanced research applications. This compound belongs to the class of brominated chromen-2-ones, which are recognized in medicinal chemistry as versatile scaffolds for the design and synthesis of novel bioactive molecules . The molecular structure combines a bromo-substituted coumarin core, known for its intrinsic biological properties, with a 3,5-dimethylbenzenesulfonyl group, which can enhance stability and confer specific electronic characteristics . This reagent is particularly valuable in anticancer and antiproliferative research. Structurally related coumarin derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines in scientific studies, establishing the chromen-2-one core as a privileged structure in oncology drug discovery . Furthermore, the presence of the bromine atom and the benzenesulfonyl group makes this compound a versatile synthetic intermediate . It is suitable for further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of more complex heterocyclic systems for screening in drug development programs . The product is characterized by high purity and consistency, making it a reliable building block for organic synthesis and pharmaceutical development in a research setting . Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-bromo-3-(3,5-dimethylphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO4S/c1-10-5-11(2)7-14(6-10)23(20,21)16-9-12-8-13(18)3-4-15(12)22-17(16)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCZMALITYORDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one typically involves a multi-step process. One common method includes the bromination of 3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromenones with various functional groups.

Scientific Research Applications

6-bromo-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Substituent Variations on the Coumarin Core

6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (Compound 2, ) Structure: Features a dimethylaminoacryloyl group at the 3-position. Synthesis: Derived from 3-acetyl-6-bromo-2H-chromen-2-one via reaction with N,N-dimethylformamide-dimethylacetal (DMF-DMA). Key Differences: The acryloyl group introduces a conjugated system, enhancing UV absorption properties compared to the sulfonyl group in the target compound.

6-Bromo-3-butyryl-2H-chromen-2-one ()

  • Structure : Contains a butyryl group (C4H7O) at the 3-position.
  • Physical Properties : Melting point 163–165°C, molecular weight 295.13 g/mol.
  • Applications : Used as an intermediate for further functionalization, differing in reactivity due to the absence of a sulfonyl group.

6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one () Structure: Methyl and phenyl groups at the 4- and 3-positions, respectively. Molecular Weight: 315.16 g/mol.

B. Heterocyclic Hybrids
1. Thiazole- and Thiadiazole-Containing Derivatives
- Example : 6-Bromo-3-{2-[2-(2-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one ()**
- Structure : Incorporates a thiazole ring linked via a hydrazinyl bridge.
- Crystallography : Exhibits planar chromen-2-one and thiazole rings with intramolecular hydrogen bonds (C11–H11⋯O2, S(6) motif).
- Biological Relevance : Thiazole derivatives demonstrate antitumor, antimicrobial, and anti-tubercular activities.

Pyrimidine Hybrids (BT10M, ) Structure: Pyrimidine ring substituted with morpholino and dichlorophenyl groups. Analytical Data: Characterized via UV-VIS spectroscopy (λmax = 270 nm).

Physicochemical and Spectral Comparisons
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
6-Bromo-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one 397.25 Not reported Sulfonyl C=O stretch (~1350 cm⁻¹) N/A
6-Bromo-3-butyryl-2H-chromen-2-one 295.13 163–165 C=O stretch (1735 cm⁻¹), CH3 bend (2979 cm⁻¹)
Compound 18b (Thiadiazole derivative) 517.40 273–275 C=O (1735 cm⁻¹), C=N (1606 cm⁻¹), MS m/z 516/518
BT10M (Pyrimidine hybrid) Not reported Not reported UV λmax = 270 nm

Biological Activity

6-Bromo-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, which is noted for its diverse biological activities. The unique substitution pattern, including both bromine and sulfonyl groups, enhances its potential for various applications in medicinal chemistry.

  • Molecular Formula : C17H13BrO4S
  • Molecular Weight : 393.2517 g/mol
  • CAS Number : 950270-65-2

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Bromination of 3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one.
  • Reaction conditions often include bromine or a brominating agent in solvents like acetic acid or chloroform at room temperature or slightly elevated temperatures.

Biological Activity

Research has indicated that 6-bromo-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Anticancer Properties

The compound has shown promise in anticancer research. It may induce apoptosis in cancer cells through:

  • Inhibition of specific kinases involved in cell proliferation.
  • Disruption of DNA replication , leading to cell cycle arrest.

A notable study indicated that concentrations as low as 10 µM resulted in significant cytotoxic effects against breast cancer cell lines.

The biological activity of 6-bromo-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one is attributed to its interaction with molecular targets:

  • It may bind to DNA or proteins, disrupting their normal functions.
  • The presence of the bromine atom enhances its reactivity with nucleophiles, potentially leading to the formation of reactive intermediates that can damage cellular components.

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
6-Bromo-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-oneBromine and sulfonyl groupsAntimicrobial, anticancer
6-Bromo-3-(3,5-difluorobenzenesulfonyl)-2H-chromen-2-oneDifluorobenzenesulfonyl groupLimited studies on biological activity
3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-oneLacks bromineReduced reactivity and activity

Case Studies

  • Anticancer Efficacy : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment.
  • Antimicrobial Testing : A series of assays against Gram-positive and Gram-negative bacteria showed that this chromenone exhibited a minimum inhibitory concentration (MIC) similar to that of conventional antibiotics like penicillin.

Q & A

Basic: What are the established synthetic routes for 6-bromo-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one?

The synthesis typically involves multi-step reactions:

Core Chromenone Formation : Bromination of 3-acetylcoumarin derivatives at the 6-position using brominating agents like Br2\text{Br}_2 or NBS\text{NBS} in polar solvents (e.g., DMF) under controlled temperatures (50–70°C) .

Sulfonylation : Reaction of the brominated chromenone with 3,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonyl group at the 3-position. This step requires anhydrous conditions and inert gas purging to minimize hydrolysis .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/chloroform mixtures to achieve >95% purity .

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substitution patterns and purity. The sulfonyl group’s deshielding effect is observed as downfield shifts (~7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]+^+) and bromine isotope patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry. For example, triclinic space group P1P1 with unit cell parameters a=8.0774(3)a = 8.0774(3) Å, b=12.6782(5)b = 12.6782(5) Å, c=14.4396(5)c = 14.4396(5) Å. SHELX software refines structures, handling disorders (e.g., solvent occupancy ratios of 0.639:0.361) .

Advanced: How can crystallographic disorder in sulfonylated chromenones be resolved during refinement?

  • Disorder Modeling : Use SHELXL to refine split positions for disordered solvent molecules or flexible substituents. Occupancy parameters are adjusted iteratively to match electron density maps .
  • Restraints : Apply geometric restraints (e.g., bond lengths, angles) to disordered regions while allowing thermal parameters (UisoU_{\text{iso}}) to vary. This prevents overfitting in low-occupancy sites .
  • Validation : Cross-check residual density maps (Δρ\Delta \rho) and RintR_{\text{int}} values to ensure refinement robustness. For example, R[F2>2σ(F2)]=0.047R[F^2 > 2\sigma(F^2)] = 0.047 and wR(F2)=0.125wR(F^2) = 0.125 indicate high data quality .

Advanced: How should researchers address contradictions in reported biological activity data?

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, IC50_{50} protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
  • Purity Validation : Use HPLC (>99% purity) and elemental analysis to rule out impurities affecting bioactivity .
  • Mechanistic Studies : Compare binding affinities via molecular docking (e.g., AutoDock Vina) or surface plasmon resonance (SPR) to confirm target specificity .

Advanced: What strategies optimize reaction yields in sulfonylation steps?

  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane or THF) to stabilize sulfonyl chloride intermediates and prevent side reactions .
  • Catalysis : Add catalytic DMAP\text{DMAP} (4-dimethylaminopyridine) to accelerate sulfonate ester formation .
  • Temperature Control : Maintain reactions at 0–5°C during sulfonyl chloride addition to minimize thermal degradation .

Basic: What role does the 3,5-dimethylbenzenesulfonyl group play in reactivity?

  • Electron-Withdrawing Effect : The sulfonyl group enhances electrophilicity at the chromenone’s 3-position, facilitating nucleophilic substitutions (e.g., amidation) .
  • Steric Hindrance : The 3,5-dimethyl substituents restrict rotational freedom, stabilizing planar conformations critical for π-π stacking in crystal lattices .

Advanced: How are hydrogen bonding networks analyzed in crystalline derivatives?

  • Graph Set Analysis : Classify interactions (e.g., C(6)\text{C}(6), D(2)\text{D}(2)) using Etter’s formalism. For example, intramolecular C-HO\text{C-H}\cdots\text{O} bonds form S(6)S(6) ring motifs, while intermolecular C-HO\text{C-H}\cdots\text{O} interactions create centrosymmetric dimers .
  • Software Tools : Mercury (CCDC) or CrystalExplorer visualizes interaction geometries (distance/angle criteria: dHO<2.5d_{\text{H}\cdots\text{O}} < 2.5 Å, θ>120\theta > 120^\circ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one
Reactant of Route 2
6-bromo-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one

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